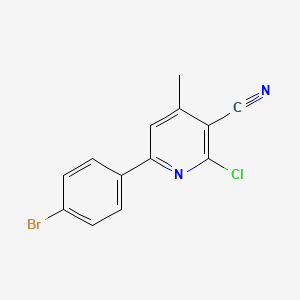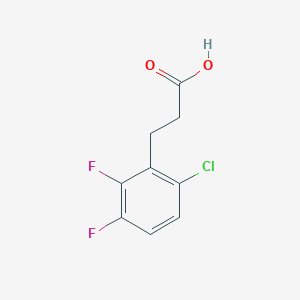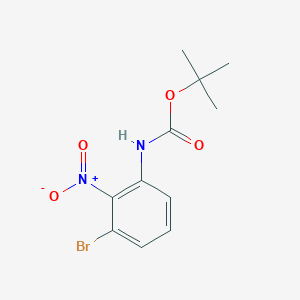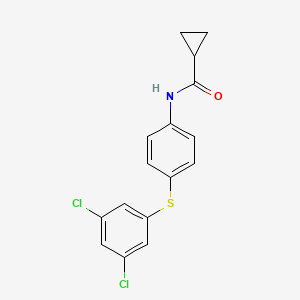
N-(4-((3,5-Dichlorophenyl)thio)phenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((3,5-Dichlorophenyl)thio)phenyl)cyclopropanecarboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopropane carboxamide group attached to a phenyl ring, which is further substituted with a 3,5-dichlorophenylthio group. The presence of chlorine atoms and the cyclopropane ring contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3,5-Dichlorophenyl)thio)phenyl)cyclopropanecarboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thioether Linkage: The reaction begins with the nucleophilic substitution of 3,5-dichlorophenylthiol with a suitable halogenated phenyl compound under basic conditions to form the thioether linkage.
Cyclopropanecarboxamide Formation: The intermediate product is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-((3,5-Dichlorophenyl)thio)phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups or the aromatic rings.
Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced aromatic rings or modified functional groups.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-((3,5-Dichlorophenyl)thio)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the dichlorophenylthio group and the cyclopropane ring can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Known for its effects on mycobacterial energetics.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Studied for its antiviral activity.
Uniqueness
N-(4-((3,5-Dichlorophenyl)thio)phenyl)cyclopropanecarboxamide is unique due to its specific structural features, such as the cyclopropane ring and the dichlorophenylthio group, which contribute to its distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C16H13Cl2NOS |
|---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
N-[4-(3,5-dichlorophenyl)sulfanylphenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H13Cl2NOS/c17-11-7-12(18)9-15(8-11)21-14-5-3-13(4-6-14)19-16(20)10-1-2-10/h3-10H,1-2H2,(H,19,20) |
InChI Key |
YXWMHOMEUAWBNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)SC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




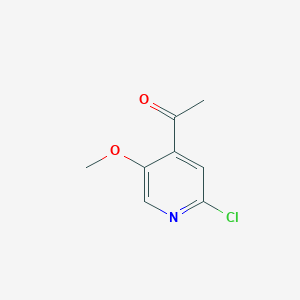
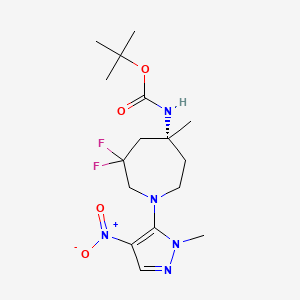
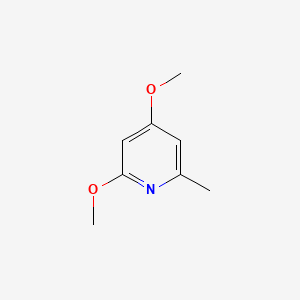
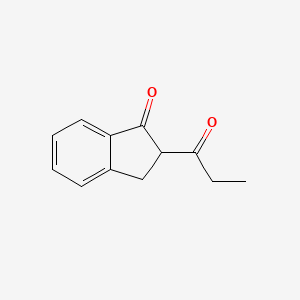
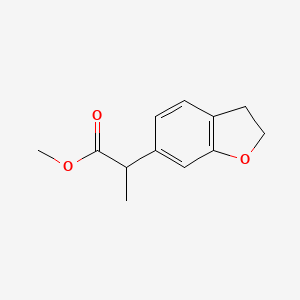
![(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol](/img/structure/B13088867.png)
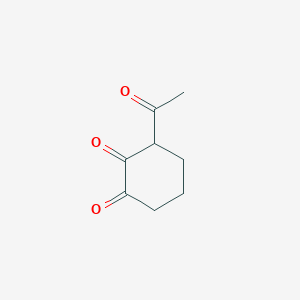
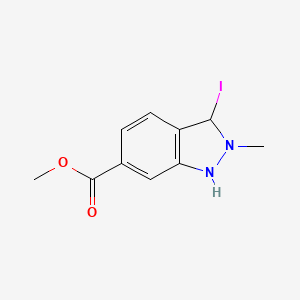
![[(1S)-2,2-dimethylcyclopropyl]methanamine;hydrochloride](/img/structure/B13088890.png)
